molecular formula C24H16Cl2N2O4 B2634075 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-76-8

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2634075
CAS No.: 391867-76-8
M. Wt: 467.3
InChI Key: IWUURRFWRTVADQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The systematic IUPAC name for this compound is N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide . This nomenclature specifies:

  • A benzamide backbone substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl group.
  • An aromatic amine group attached to a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety.

CAS Registry Number

The CAS Registry Number for the 3-(2,5-dioxopyrrolidin-1-yl) isomer is not explicitly provided in the available sources. For comparison, the 4-substituted analogue (N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide) is registered under CAS 313405-93-5.

Molecular Formula and Weight

The molecular formula is C25H17Cl2N2O3 , derived from its structural components:

  • 25 carbon atoms (aromatic rings and pyrrolidinone).
  • 17 hydrogen atoms .
  • 2 chlorine atoms (one on the benzoyl group, one on the phenyl ring).
  • 2 nitrogen atoms (amide and pyrrolidinone).
  • 3 oxygen atoms (carbonyl groups).

The molecular weight is 470.32 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 25 12.01 300.25
H 17 1.008 17.14
Cl 2 35.45 70.90
N 2 14.01 28.02
O 3 16.00 48.00
Total 470.32

Structural Classification

Benzamide Derivative

The compound belongs to the benzamide class , characterized by a benzene ring connected to an amide functional group. This classification is shared with pharmacologically active agents such as ispinesib (a kinesin spindle protein inhibitor).

Key Functional Groups

  • Chlorinated Aromatic Systems :

    • Two chlorine atoms enhance lipophilicity and influence electronic properties.
    • One chlorine at the 4-position of the phenyl ring.
    • A second chlorine on the ortho-position of the benzoyl group.
  • 2,5-Dioxopyrrolidin-1-yl Group :

    • A five-membered lactam ring with two ketone oxygen atoms.
    • Introduces hydrogen-bonding potential and conformational rigidity.
  • Benzamide Core :

    • Provides a planar aromatic system for π-π interactions.
    • The amide linkage (-NHCO-) enables hydrogen bonding with biological targets.

Structural Analogues

Compound Name Key Structural Differences Shared Features
Ispinesib Quinazolinone scaffold instead of benzamide Chlorinated aromatic systems, amide bond
4-(2,5-Dioxopyrrolidin-1-yl) isomer Dioxopyrrolidinyl group at position 4 Identical backbone, chlorination pattern
N-(3-Aminopropyl) derivatives Alkylamine substituents Benzamide core, halogenation

The structural versatility of benzamide derivatives allows for tailored interactions with biological targets, particularly in oncology and neurology.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUURRFWRTVADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzoyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form N-(4-chloro-2-chlorobenzoyl)aniline. The final step involves the reaction of this intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorinated benzoyl and phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide as an anticancer agent. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

  • Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating strong cytotoxic effects .

2. Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant properties, with promising results in preclinical models. Research indicates that derivatives of this compound exhibit significant activity in reducing seizure frequency and severity.

  • Case Study : A study utilizing the maximal electroshock (MES) model revealed that certain derivatives had ED50 values comparable to established anticonvulsants, suggesting a potential for clinical application in epilepsy management .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Findings : In animal models of inflammation, administration of this compound resulted in a significant reduction of paw edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityIC50 = 12 µM against MCF-7 cells
Anticonvulsant PropertiesED50 comparable to standard medications
Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Benzamide Backbones

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and functional groups:

Compound Key Structural Features Potential Applications Evidence ID
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (Target) Dichlorinated aromatic rings; 2,5-dioxopyrrolidin-1-yl group Hypothesized enzyme inhibition or receptor binding
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl and methoxy substituents Fungicide
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) Chlorophenyl and hydroxyphenylmethyl groups; pyridine ring Plant growth regulator
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride Furan heterocycle; aminocyclopropyl group LSD1 inhibition (anticancer research)
1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide Triazole ring; dioxopyrrolidin-propyl linker Cyclophilin domain targeting

Key Observations :

  • Chlorinated Aromatic Rings : The target compound’s dichlorinated structure contrasts with flutolanil’s trifluoromethyl group and inabenfide’s single chloro substituent. Chlorine atoms enhance lipophilicity and may improve membrane permeability compared to less halogenated analogs .
  • 2,5-Dioxopyrrolidin-1-yl Group : This moiety is shared with compound 13 (), but in the target compound, it is directly attached to the benzamide rather than via a propyl linker. Direct attachment may reduce conformational flexibility but increase binding efficiency .
  • Heterocyclic Variations : Compounds with furan () or triazole () rings demonstrate how heterocycles modulate solubility and target specificity. The target compound lacks heterocycles but compensates with chlorinated aromaticity .
Physicochemical Properties

While experimental data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Hydrogen Bonding : The 2,5-dioxopyrrolidin-1-yl group may improve binding to polar targets, similar to compound 13 (), which targets cyclophilin domains .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C22H14Cl2N2O5SC_{22}H_{14}Cl_{2}N_{2}O_{5}S. The compound features multiple functional groups, including amide and carbonyl functionalities, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of chlorine atoms in the benzoyl moiety enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Anti-inflammatory Effects : Research has shown that related benzophenone derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
  • Antiallergic Properties : Benzophenone derivatives have been reported to act as antiallergic agents by blocking histamine release and modulating immune responses .

Research Findings

Several studies have investigated the biological activity of related compounds. Below is a summary table of key findings:

Study ReferenceCompound StudiedBiological ActivityKey Findings
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideAntimicrobial, AntiinflammatoryExhibited significant inhibition against various bacterial strains and reduced inflammation in animal models.
Benzophenone derivativesAntiallergicDemonstrated efficacy in reducing allergic reactions in clinical settings.
Related acetamidesAntimicrobialShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study published in PMC highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzoyl group could enhance antimicrobial potency .
  • Anti-inflammatory Activity : In a preclinical model, a related compound demonstrated a reduction in paw edema in rats, suggesting potential use in treating inflammatory conditions .
  • Antiallergic Mechanism : Clinical trials involving benzophenone derivatives showed a marked decrease in symptoms associated with allergic rhinitis, supporting the hypothesis that these compounds can modulate immune responses effectively .

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